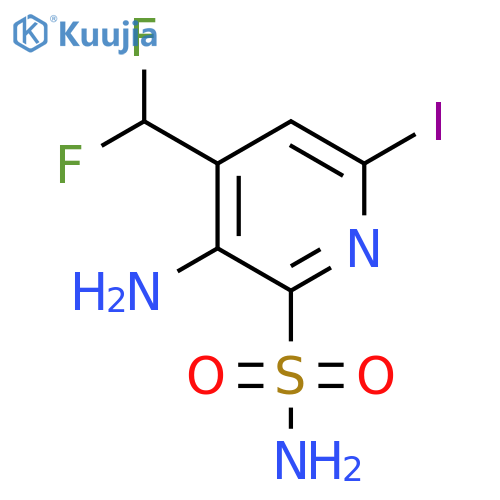

Cas no 1806825-74-0 (3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide)

1806825-74-0 structure

商品名:3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide

CAS番号:1806825-74-0

MF:C6H6F2IN3O2S

メガワット:349.097018718719

CID:4856257

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide

-

- インチ: 1S/C6H6F2IN3O2S/c7-5(8)2-1-3(9)12-6(4(2)10)15(11,13)14/h1,5H,10H2,(H2,11,13,14)

- InChIKey: VQQNLZONODYICP-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(C(=N1)S(N)(=O)=O)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 321

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 107

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065918-1g |

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide |

1806825-74-0 | 97% | 1g |

$2,950.20 | 2022-03-31 | |

| Alichem | A029065918-500mg |

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide |

1806825-74-0 | 97% | 500mg |

$1,564.80 | 2022-03-31 | |

| Alichem | A029065918-250mg |

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide |

1806825-74-0 | 97% | 250mg |

$998.40 | 2022-03-31 |

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1806825-74-0 (3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量